molecular formula C29H23NO4 B2682184 4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 173911-23-4

4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2682184
CAS No.: 173911-23-4
M. Wt: 449.506
InChI Key: YHZREAPISCKDPV-UHFFFAOYSA-N
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Description

4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in peptide synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid typically involves the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of Fmoc-protected amino acids with benzoic acid derivatives under specific conditions . The process often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like tetrahydrofuran (THF) or ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high purity and yield of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under basic conditions to allow for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is unique due to its specific structural configuration, which provides stability and reactivity suitable for peptide synthesis. Its ability to act as a protecting group while allowing for subsequent functionalization makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)21-14-12-20(13-15-21)22-7-5-6-19(16-22)17-30-29(33)34-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZREAPISCKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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